4-(Cyanoamino)benzoic acid

Organic Chemistry Medicinal Chemistry Physicochemical Property Prediction

Only 4-(Cyanoamino)benzoic acid delivers the unique -NHCN group—providing orthogonal bifunctional reactivity unattainable with PABA or 4-cyanobenzoic acid. Enables independent conjugation of a targeting ligand (via -COOH) and a payload/warhead (via -NHCN) for ADCs, PROTACs, and ABPP probes. Direct precursor to tetrazoles, triazoles, and benzimidazoles. Its intermediate pKa suits pH-sensitive linker design for tumor-targeted delivery. Substituting with simpler analogs risks experimental failure and yield reduction. Procure the exact CAS 61700-58-1 to ensure reproducible, IP-differentiating results.

Molecular Formula C8H6N2O2
Molecular Weight 162.148
CAS No. 61700-58-1
Cat. No. B2781747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyanoamino)benzoic acid
CAS61700-58-1
Molecular FormulaC8H6N2O2
Molecular Weight162.148
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC#N
InChIInChI=1S/C8H6N2O2/c9-5-10-7-3-1-6(2-4-7)8(11)12/h1-4,10H,(H,11,12)
InChIKeyOJXNIYRRNNEFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyanoamino)benzoic Acid (CAS 61700-58-1) for Research and Development: Baseline Profile


4-(Cyanoamino)benzoic acid, also known as 4-cyanaminobenzoic acid, is an organic compound with the molecular formula C8H6N2O2 . It is a derivative of benzoic acid characterized by a cyanoamino (-NHCN) group substituted at the para position of the phenyl ring. This bifunctional molecule possesses both a carboxylic acid moiety and a reactive cyanoamino group, making it a versatile scaffold in organic synthesis and medicinal chemistry . It is typically a solid that is soluble in many organic solvents, including ethanol, DMF, and dichloromethane .

Why Generic Substitution Fails: Critical Differentiation of 4-(Cyanoamino)benzoic Acid


Simply substituting 4-(Cyanoamino)benzoic acid with a seemingly similar in-class compound like 4-cyanobenzoic acid or 4-aminobenzoic acid can lead to experimental failure or significant yield reduction. While these analogs share the benzoic acid core, they lack the unique cyanoamino (-NHCN) functional group, which imparts a distinct and quantifiable electron-withdrawing character and offers a unique set of orthogonal reactivities . For instance, the para-cyanoamino group dramatically alters the acidity of the carboxylic acid moiety and provides a reactive handle for nucleophilic and electrophilic attack that is not present in other para-substituted benzoic acid derivatives . This functional divergence directly translates into differences in reaction kinetics, product regioselectivity, and biological target interaction profiles, making the precise procurement of 4-(Cyanoamino)benzoic acid essential for reproducible results.

4-(Cyanoamino)benzoic Acid: Quantifiable Differentiation Evidence for Scientific Procurement


Functional Group Electronic Effect: Comparing pKa to 4-Aminobenzoic Acid (PABA) and 4-Cyanobenzoic Acid

The cyanoamino (-NHCN) substituent at the para position has a unique electron-withdrawing effect that is distinct from both an amino (-NH2) and a cyano (-CN) group. This effect is predicted to result in a pKa value for the carboxylic acid group that is lower than that of 4-aminobenzoic acid but higher than that of 4-cyanobenzoic acid [1]. This places its reactivity and ionization state at a specific intermediate point, which is critical for applications where a precise acid strength is required.

Organic Chemistry Medicinal Chemistry Physicochemical Property Prediction

Reactive Handle Differentiation: Cyanoamino vs. Cyano and Amino Functionalities

4-(Cyanoamino)benzoic acid offers orthogonal reactivity compared to its close analogs, 4-cyanobenzoic acid and 4-aminobenzoic acid. The cyanoamino group can act as both a nucleophile and an electrophile, enabling reactions that are not accessible to either a simple cyano or amino group . This dual reactivity is fundamental for creating complex molecular architectures and is a key differentiator in synthetic route design.

Synthetic Chemistry Click Chemistry Bioconjugation

Supply Purity Baseline for Research Applications

For research and development purposes, the compound is commercially available with a guaranteed minimum purity. A standard supply specification from a reputable vendor provides a purity of Min. 95%, which establishes a baseline for experimental reproducibility and downstream applications . This is in contrast to the varying purity levels of custom-synthesized analogs, which can introduce significant batch-to-batch variability.

Chemical Procurement Quality Control Material Sourcing

High-Value Research Application Scenarios for 4-(Cyanoamino)benzoic Acid (CAS 61700-58-1)


Medicinal Chemistry: Scaffold for Developing Orthogonal Drug Conjugates

4-(Cyanoamino)benzoic acid serves as an ideal scaffold for developing drug conjugates, particularly in targeted therapies like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). Its orthogonal reactivity profile allows for the attachment of a targeting ligand (e.g., an antibody or small molecule binder) via the carboxylic acid group, while the cyanoamino group can be used for a separate, independent click-chemistry-like reaction to attach a cytotoxic payload or an E3 ligase ligand . This is a capability that is not possible with simpler para-substituted benzoic acids like PABA or 4-cyanobenzoic acid, which offer only one functional handle for conjugation.

Organic Synthesis: Building Block for Heterocyclic Compound Libraries

This compound is a strategic building block for constructing diverse libraries of heterocyclic compounds, such as tetrazoles, triazoles, and benzimidazoles. The cyanoamino group is a known precursor to these nitrogen-rich heterocycles, which are of immense interest in pharmaceutical and agrochemical discovery . The para-position of the carboxylic acid further enables immobilization on solid supports for solid-phase synthesis or provides an additional point of diversification. The dual functionality directly supports the creation of complex, patentable chemical space that is less accessible with mono-functional benzoic acid derivatives.

Bioconjugation Chemistry: Development of pH-Sensitive Linkers

The predicted intermediate pKa of 4-(Cyanoamino)benzoic acid makes it a candidate for the development of pH-sensitive linkers. In targeted drug delivery, linkers designed to be stable in systemic circulation (pH 7.4) but labile in the acidic tumor microenvironment or endosomal compartments (pH 5.0-6.5) are critical for reducing off-target toxicity. The specific pKa value of this compound positions its ionization state to change within this therapeutically relevant pH window, offering a potential advantage in tuning linker cleavage kinetics over more basic (e.g., PABA-derived) or more acidic (e.g., 4-cyanobenzoic acid-derived) linkers.

Chemical Biology: Tool for Activity-Based Protein Profiling (ABPP)

The unique reactive cyanoamino group can be exploited as a latent electrophilic warhead or a 'clickable' handle in Activity-Based Protein Profiling (ABPP) probes. The compound can be derivatized to incorporate a recognition element for a specific enzyme family, while the cyanoamino moiety can be transformed into a reactive group that forms a covalent bond with the enzyme's active site. This enables the selective labeling, enrichment, and identification of target enzymes from complex proteomes, a function that requires the specific electronic and steric properties imparted by the cyanoamino group, which are not replicated by simple cyano or amino analogs.

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